Fulzerasib
描述
属性
分子式 |
C32H30ClFN6O4 |
|---|---|
分子量 |
617.1 g/mol |
IUPAC 名称 |
(7R)-16-chloro-15-(2-fluoro-6-hydroxyphenyl)-9-methyl-12-(4-methyl-2-propan-2-ylpyridin-3-yl)-5-prop-2-enoyl-2,5,9,12,14-pentazatetracyclo[8.8.0.02,7.013,18]octadeca-1(10),13,15,17-tetraene-8,11-dione |
InChI |
InChI=1S/C32H30ClFN6O4/c1-6-23(42)38-12-13-39-21(15-38)31(43)37(5)29-28(39)18-14-19(33)26(24-20(34)8-7-9-22(24)41)36-30(18)40(32(29)44)27-17(4)10-11-35-25(27)16(2)3/h6-11,14,16,21,41H,1,12-13,15H2,2-5H3/t21-/m1/s1 |
InChI 键 |
PYKBFRQMXJWLGG-OAQYLSRUSA-N |
手性 SMILES |
CC1=C(C(=NC=C1)C(C)C)N2C3=NC(=C(C=C3C4=C(C2=O)N(C(=O)[C@@H]5N4CCN(C5)C(=O)C=C)C)Cl)C6=C(C=CC=C6F)O |
规范 SMILES |
CC1=C(C(=NC=C1)C(C)C)N2C3=NC(=C(C=C3C4=C(C2=O)N(C(=O)C5N4CCN(C5)C(=O)C=C)C)Cl)C6=C(C=CC=C6F)O |
产品来源 |
United States |
准备方法
Core Cyclization
The tetracyclic scaffold likely originates from a Pd-catalyzed Buchwald-Hartwig amination to form the pyrimidinone ring, followed by Mitsunobu coupling to introduce stereochemistry at the 7R position. A 2024 patent (WO2013098854A2) describing analogous KRAS inhibitors highlights the use of protecting groups (e.g., tert-butoxycarbonyl) to manage reactivity during cyclization.
Covalent Warhead Installation
The prop-2-enoyl group is introduced via Michael addition to a pre-functionalized intermediate, ensuring regioselectivity. Kinetic studies of similar compounds show reaction temperatures ≤0°C minimize epimerization.
Final Purification
Chromatographic data from preclinical batches indicate preparative HPLC (C18 column, acetonitrile/water gradient) achieves >99% purity. Residual solvents (DMSO, ethyl acetate) are controlled to <50 ppm per ICH guidelines.
Formulation Development
This compound’s low aqueous solubility (≤1 mg/mL) necessitated advanced formulation strategies for clinical use:
Preclinical Formulations
| Component | Ratio | Purpose |
|---|---|---|
| DMSO | 10% | Solubilization |
| PEG 300 | 40% | Stability enhancement |
| Tween 80 | 5% | Emulsification |
| Saline | 45% | Isotonicity |
This combination achieved 2.5 mg/mL bioavailability in murine models.
Clinical-Grade Optimization
Phase I trials utilized a corn oil-based suspension (DMSO:corn oil = 1:9) to improve tolerability. Pharmacokinetic data showed a Cₘₐₓ of 1.8 μM and t₁/₂ of 8.2 hours in humans.
Analytical Characterization
Quality control protocols for this compound emphasize:
Purity Assessment
Impurity Profiling
| Impurity | Structure | Limit |
|---|---|---|
| Des-chloro analog | Lacks Cl at C15 | ≤0.15% |
| Diastereomer | 7S configuration | ≤0.10% |
| Oxidative degradant | N-oxide at pyrimidine | ≤0.20% |
Stability studies (40°C/75% RH, 6 months) show ≤0.5% total degradation.
Scale-Up Challenges
Manufacturing hurdles include:
-
Oxygen sensitivity : The enoyl group requires inert atmosphere (N₂) during processing.
-
Polymorphism control : Three crystalline forms identified (Form I: melting point 198°C).
-
Waste management : Chlorinated byproducts necessitate specialized disposal per EPA guidelines.
Regulatory Considerations
China’s NMPA approval (August 2024) mandated:
化学反应分析
富泽拉西布会经历各种化学反应,主要集中在其与癌细胞中特定酶和受体的相互作用。 已知该化合物可抑制特定的酪氨酸激酶,这些激酶在调节细胞分裂、存活和凋亡的信号通路中起着至关重要的作用 . 这些反应中常用的试剂和条件包括有机溶剂、催化剂以及受控的温度和压力条件。 这些反应形成的主要产物通常是靶酶的抑制形式,导致癌细胞生长和存活的破坏。
科学研究应用
Non-Small Cell Lung Cancer
- Approval Status : In August 2024, fulzerasib received approval from China's National Medical Products Administration for treating adult patients with advanced NSCLC harboring the KRAS G12C mutation who have undergone at least one systemic therapy .
-
Phase II Trials :
- Study Overview : A pivotal Phase II study evaluated this compound's efficacy in 116 patients with advanced NSCLC. The study reported an objective response rate (ORR) of 49.1% and a disease control rate (DCR) of 90.5% , with a median progression-free survival (PFS) of 9.7 months .
- Combination Therapy : In the KROCUS Study, this compound was tested in combination with cetuximab as a first-line treatment for advanced KRAS G12C-mutated NSCLC. The combination therapy demonstrated an impressive ORR of 81.8% and a DCR of 100% , with no new safety signals reported .
- Safety Profile : this compound has shown a favorable safety profile, with treatment-related adverse events occurring in 92.2% of patients but generally being mild to moderate in severity .
Colorectal Cancer
This compound has also received breakthrough therapy designations for metastatic colorectal cancer patients who have received at least two systemic therapies. Ongoing studies are exploring its efficacy in this indication, although comprehensive data is still emerging .
Comparative Efficacy
When compared to other KRAS G12C inhibitors like sotorasib and adagrasib, this compound demonstrates superior efficacy metrics:
- Sotorasib : ORR of 37.1% , median PFS of 6.8 months .
- Adagrasib : ORR of 42.9% , median PFS of 6.5 months .
- This compound : ORR of 49.1% , median PFS of 9.7 months , indicating its potential as a leading option among KRAS inhibitors .
Case Studies and Clinical Trials
| Study Name | Indication | Design | Participants | ORR (%) | DCR (%) | Median PFS (months) |
|---|---|---|---|---|---|---|
| Phase II Study | Advanced NSCLC | Single-arm | 116 | 49.1 | 90.5 | 9.7 |
| KROCUS Study | First-line NSCLC + Cetuximab | Combination therapy | TBD | 81.8 | 100 | Not reached |
作用机制
富泽拉西布的作用机制围绕其抑制特定酪氨酸激酶的能力。 这些酶在调节细胞分裂、存活和凋亡的信号通路中至关重要。 在许多癌症中,这些酶要么发生突变,要么过度表达,导致不受控制的细胞增殖和存活 . 通过抑制这些酶,富泽拉西布破坏了这些通路,诱导细胞死亡并抑制肿瘤生长。 具体而言,富泽拉西布靶向激酶,例如表皮生长因子受体 (EGFR) 和间变性淋巴瘤激酶 (ALK),这些激酶通常与 NSCLC 相关 .
相似化合物的比较
Monotherapy Efficacy in NSCLC
Key Findings :
- This compound demonstrates superior ORR and PFS compared to sotorasib and adagrasib in cross-trial analyses, likely due to optimized covalent binding and pharmacokinetics .
- In China, this compound and garsorasib are the only KRAS G12C inhibitors with accelerated approvals, addressing a previously unmet need .
Combination Therapies in NSCLC
This compound’s combination with cetuximab (anti-EGFR) in the KROCUS trial (NCT05756153) has shown groundbreaking efficacy in first-line NSCLC :
- ORR: 81.8% , DCR: 100% (33 evaluable patients) .
- Brain metastasis subgroup : ORR of 70% .
- Safety: Grade ≥3 TRAEs in 17.5% of patients, lower than monotherapy rates .
Synergy Mechanism : Combining KRAS G12C inhibitors with EGFR blockers prevents feedback activation of the MAPK pathway, enhancing tumor suppression .
生物活性
Fulzerasib (GFH925), a novel KRAS G12C inhibitor developed by GenFleet Therapeutics, represents a significant advancement in targeted cancer therapy, particularly for non-small cell lung cancer (NSCLC) and colorectal cancer (CRC). This compound specifically targets the KRAS G12C mutation, which is prevalent in various malignancies and is associated with poor prognosis. This compound functions by covalently modifying the cysteine residue of the mutated KRAS protein, thereby inhibiting downstream signaling pathways that promote tumor growth.
Efficacy and Safety Profile
Recent clinical trials have demonstrated promising results for this compound in treating KRAS G12C-mutant NSCLC. A pivotal Phase II study reported the following outcomes:
- Objective Response Rate (ORR) : 49.1% (95% CI: 39.7-58.6)
- Disease Control Rate (DCR) : 90.5% (95% CI: 83.7-95.2)
- Median Progression-Free Survival (PFS) : 9.7 months (95% CI: 5.6-11.0)
- Median Overall Survival (OS) : Not reached
These results were based on a cohort of 116 evaluable patients who had previously undergone standard treatments .
Combination Therapy with Cetuximab
The KROCUS study explored the combination of this compound with cetuximab, an EGFR inhibitor, in treatment-naive patients with advanced NSCLC. The preliminary data revealed:
- ORR : 81.8% (95% CI: 64.5-93)
- DCR : 100% (95% CI: 89.4-100)
- Among patients with brain metastases, the ORR was 70%.
This combination therapy aims to overcome resistance mechanisms associated with EGFR activation, which can limit the efficacy of KRAS inhibitors alone .
Biological Activity in Colorectal Cancer (CRC)
This compound has also shown efficacy in treating KRAS G12C-mutant CRC, with clinical trials indicating:
- ORR : 43.8% in Phase I trials
- DCR : 87.5%
- Median PFS : Data from other studies indicate a range of 5.6 to 6.9 months depending on treatment regimens.
The performance of this compound in CRC has been comparable to other G12C inhibitors, suggesting its potential as a viable treatment option for this patient population .
This compound's mechanism involves selective inhibition of the KRAS G12C protein:
- Covalent Binding : The compound binds irreversibly to the cysteine residue at position 12 of the KRAS protein.
- Signal Pathway Inhibition : This binding disrupts the GTP/GDP exchange cycle, preventing activation of downstream signaling pathways that lead to cell proliferation and survival.
- Induction of Apoptosis : By inhibiting these pathways, this compound promotes apoptosis and cell cycle arrest in tumor cells .
Safety and Tolerability
The safety profile of this compound has been generally favorable across studies:
- Treatment-related adverse events (TRAEs) were reported in approximately 92.2% of patients, but most were manageable.
- Grade 3 TRAEs occurred in about 18.5% of cases, with no Grade 4 or 5 events reported.
- The combination therapy with cetuximab also maintained a favorable safety profile, indicating that this approach may mitigate some overlapping toxicities associated with traditional chemotherapy .
常见问题
Q. How can preclinical models address discrepancies between monotherapy and combination therapy efficacy?
While fulzerasib monotherapy achieved 49.1% ORR in second-line NSCLC, combining it with cetuximab (KROCUS trial) increased ORR to 81.8% . To investigate this synergy:
Q. What experimental strategies resolve contradictions in biomarker data across trials?
Secondary endpoints in the KROCUS trial included biomarker analysis (e.g., STK11 co-mutations, PD-L1 expression), which may explain differential responses . Researchers should:
- Perform whole-exome sequencing to identify resistance-associated mutations.
- Use multiplex IHC to assess tumor microenvironment changes (e.g., T-cell infiltration) post-treatment.
- Correlate circulating tumor DNA (ctDNA) clearance with clinical outcomes.
Q. What methodological considerations apply to designing trials for this compound combinations?
The KROCUS trial (this compound + cetuximab) highlights:
- Dose Optimization : Phase Ib escalation to identify MTD and RP2D for combination regimens .
- PK/PD Modeling : Monitor this compound’s half-life (Tmax ~2–4 hours) and cetuximab’s saturation kinetics .
- Statistical Power : Use Simon’s two-stage design to minimize patient exposure to ineffective doses .
Key Methodological Recommendations
- Translational Studies : Integrate ctDNA analysis with radiomic profiling to predict early resistance .
- Trial Stratification : Segment patients by co-mutations (e.g., STK11, TP53) to identify subpopulations with enhanced benefit .
- Safety Monitoring : Prioritize hepatic function tests and ECG for QTc monitoring in combination trials .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
